molecular formula C26H23Cl2I2N7O B11692923 N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11692923
M. Wt: 774.2 g/mol
InChI Key: QJPXBKWIPJDXEG-LPEPFOFCSA-N
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Description

N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, substituted with various functional groups including benzyl, dichlorophenyl, and diiodophenyl moieties

Properties

Molecular Formula

C26H23Cl2I2N7O

Molecular Weight

774.2 g/mol

IUPAC Name

6-N-benzyl-4-N-[(Z)-[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H23Cl2I2N7O/c1-37(2)26-34-24(31-13-16-6-4-3-5-7-16)33-25(35-26)36-32-14-18-10-20(29)12-22(30)23(18)38-15-17-8-9-19(27)11-21(17)28/h3-12,14H,13,15H2,1-2H3,(H2,31,33,34,35,36)/b32-14-

InChI Key

QJPXBKWIPJDXEG-LPEPFOFCSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with triazine cores are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE would depend on its specific interactions with molecular targets. The triazine core may interact with enzymes or receptors, while the benzyl, dichlorophenyl, and diiodophenyl groups could enhance binding affinity or specificity. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N4-Benzyl-6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the diiodophenyl group.

    N4-Benzyl-6-(3,5-diiodophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the dichlorophenyl group.

    N4-Benzyl-6-(2,4-dichlorophenyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the diiodophenyl group and the hydrazinyl linkage.

Uniqueness

N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both dichlorophenyl and diiodophenyl groups, as well as the hydrazinyl linkage. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further research and development.

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